molecular formula C9H10Cl2FNO2 B6168341 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride CAS No. 2680531-65-9

2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B6168341
CAS No.: 2680531-65-9
M. Wt: 254.1
InChI Key:
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Description

2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and acrylonitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common conditions include refluxing in methanol with the addition of hydrochloric acid to form the hydrochloride salt.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
  • 2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride
  • 2-amino-3-(4-chlorophenyl)propanoic acid hydrochloride

Uniqueness

2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.

Properties

CAS No.

2680531-65-9

Molecular Formula

C9H10Cl2FNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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